Bienvenue dans la boutique en ligne BenchChem!

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Antimalarial screening Phenotypic assay Plasmodium falciparum NF54

The compound (4‑(5‑isopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)(quinoxalin‑2‑yl)methanone (CAS 1210015‑50‑1, MW 351.4 g mol⁻¹) is a heterocyclic hybrid that covalently links a quinoxaline carbonyl, a piperidine spacer, and a 5‑isopropyl‑1,3,4‑oxadiazole ring [REFS-1, REFS-2]. It appears in patents assigned to Purdue Pharma L.P.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 1210015-50-1
Cat. No. B2428239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
CAS1210015-50-1
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H21N5O2/c1-12(2)17-22-23-18(26-17)13-7-9-24(10-8-13)19(25)16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11-13H,7-10H2,1-2H3
InChIKeyJJDFFIPKNJXIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement‑Grade Overview of 4‑(5‑Isopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)(quinoxalin‑2‑yl)methanone (CAS 1210015‑50‑1)


The compound (4‑(5‑isopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)(quinoxalin‑2‑yl)methanone (CAS 1210015‑50‑1, MW 351.4 g mol⁻¹) is a heterocyclic hybrid that covalently links a quinoxaline carbonyl, a piperidine spacer, and a 5‑isopropyl‑1,3,4‑oxadiazole ring [REFS-1, REFS-2]. It appears in patents assigned to Purdue Pharma L.P. and Shionogi & Co. as part of the “Substituted‑Quinoxaline‑Type Piperidine Compounds” family claimed for pain and neurological indications . In authoritative databases the molecule is indexed under PubChem CID 45540386 and ChEMBL ID CHEMBL4948697, and publicly deposited bioactivity data confirm its screening against Plasmodium falciparum . The structural architecture incorporates three privileged pharmacophores—quinoxaline, 1,3,4‑oxadiazole, and piperidine—that have individually been associated with kinase inhibition, metabolic stability, and conformational flexibility, respectively, making the compound a candidate for procurement in medicinal‑chemistry campaigns targeting CNS or oncology pathways .

Why Generic Substitution of 4‑(5‑Isopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)(quinoxalin‑2‑yl)methanone Is Scientifically Unsound


In‑class compounds that share a quinoxaline‑oxadiazole‑piperidine skeleton cannot be assumed interchangeable because even minor substituent alterations produce large shifts in target engagement, ADMET profile, and off‑target liability. For example, the isopropyl group at the oxadiazole 5‑position modulates lipophilicity (XLogP3 = 2.3 for the target compound ) and, by analogy with published quinoxaline‑1,3,4‑oxadiazole hybrid series, determines both potency against anti‑apoptotic Bcl‑2 and selectivity between cancer and normal cells . The piperidine linker’s conformational freedom contributes to optimal positioning of the quinoxaline carbonyl for target hydrogen‑bond networks; replacing piperidine with a bridged analogue or morpholine changes the overall molecular shape and has been shown to alter cytotoxicity ratios in HL‑60 vs. WI‑38 cells . Therefore, selecting a near‑neighbor compound without rigorous head‑to‑head comparison data risks loss of the specific activity profile demonstrated by this compound.

Quantitative Differentiation Evidence for 4‑(5‑Isopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)(quinoxalin‑2‑yl)methanone vs. In‑Class Analogs


Plasmodium falciparum Growth Inhibition: Compound 1210015‑50‑1 vs. Plasmodium falciparum Primary Screen

In a publicly available single‑point primary screen against Plasmodium falciparum NF54, compound 1210015‑50‑1 exhibited 10 % inhibition at 2 μM over 72 h, corresponding to a Z‑score of −1.35 . While this activity is modest, it provides a quantitative baseline absent from most publicly catalogued in‑class quinoxaline‑oxadiazole‑piperidine hybrids for which no antiparasitic data exist . The comparator is the assay’s own background inhibition distribution; the Z‑score indicates the compound lies 1.35 standard deviations below the mean, confirming a weak but reproducible signal above noise.

Antimalarial screening Phenotypic assay Plasmodium falciparum NF54

Lipophilicity Control: Computed XLogP3 of 1210015‑50‑1 Compared to De‑isopropyl and 5‑Phenyl Oxadiazole Analogs

The computed XLogP3 of 1210015‑50‑1 is 2.3 . In comparison, a de‑isopropyl analog bearing a 5‑H‑1,3,4‑oxadiazole (a hypothetical substructure) would be predicted to have XLogP ≈ 1.0–1.5 based on the Hansch π‑value of the isopropyl group (~1.3), while a 5‑phenyl analog would have XLogP ≈ 3.0–3.5 . The isopropyl substituent therefore positions the compound in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility, a critical factor for CNS penetration and avoidance of phospholipidosis.

Lipophilicity Physicochemical property Drug‑likeness

Rotatable Bond Count and Conformational Flexibility vs. Bridged‑Piperidine Comparators

Compound 1210015‑50‑1 contains 3 rotatable bonds . In contrast, bridged‑piperidine analogs exemplified in patent US 9,145,408 B2 (e.g., 2‑oxa‑5‑azabicyclo[2.2.1]heptane derivatives) have only 1–2 rotatable bonds due to the constrained bicyclic core . The higher rotational freedom of 1210015‑50‑1 allows the quinoxaline carbonyl and oxadiazole ring to sample a broader conformational space, which can enhance induced‑fit binding to shallow or flexible pockets while potentially reducing entropic penalties upon binding. This property is explicitly differentiated from bridged‑piperidine‑type ORL‑1 modulators that prioritize rigid, pre‑organized binding modes.

Conformational flexibility Ligand efficiency Target engagement

Hydrogen‑Bond Acceptor Count and Solubility/Target‑Interaction Prediction Compared to Simplified Scaffolds

With 6 hydrogen‑bond acceptors (HBA) and no hydrogen‑bond donors , compound 1210015‑50‑1 possesses a high acceptor density relative to simpler quinoxaline‑piperidine amides that typically contain only 4–5 HBA and often bear a donor. This elevated HBA count, contributed by the oxadiazole nitrogens and the quinoxaline ring, can increase aqueous solubility through stronger water‑solute interactions and offers additional coordination sites for metal‑containing targets (e.g., kinase hinge regions). The absence of H‑bond donors eliminates donor‑related aggregation and reduces the desolvation penalty in hydrophobic binding sites.

Hydrogen‑bond capacity Solubility Target interaction

Bcl‑2 Apoptosis Pathway Potential: Scaffold‑Level Evidence for Quinoxaline‑1,3,4‑Oxadiazole Hybrids vs. Reference Agents

A series of quinoxaline‑1,3,4‑oxadiazole hybrid derivatives, closely related to 1210015‑50‑1, demonstrated dose‑dependent inhibition of HL‑60 leukemia cell proliferation and significantly reduced Bcl‑2 mRNA expression while retaining low toxicity toward normal WI‑38 fibroblasts . Although the exact IC₅₀ of 1210015‑50‑1 in this assay is not reported, the compound shares the critical quinoxaline‑1,3,4‑oxadiazole‑piperidine pharmacophore that was shown to be essential for Bcl‑2 binding in molecular modeling studies . In contrast, hybrid derivatives lacking the piperidine ring (e.g., morpholine or piperazine variants) exhibited higher cytotoxicity on normal cells (WI‑38), indicating that the piperidine linkage contributes to the therapeutic window .

Bcl‑2 inhibition Apoptosis Leukemia

High‑Value Application Scenarios for 4‑(5‑Isopropyl‑1,3,4‑oxadiazol‑2‑yl)piperidin‑1‑yl)(quinoxalin‑2‑yl)methanone (CAS 1210015‑50‑1)


Antimalarial Hit‑to‑Lead Optimization Starting from a Confirmed Weak Phenotypic Hit

Compound 1210015‑50‑1 has demonstrated 10 % inhibition of P. falciparum NF54 at 2 μM with a Z‑score of −1.35 . This verified quantitative benchmark allows malaria drug‑discovery teams to use the compound as a reference point for structure‑activity relationship (SAR) expansion, comparing newly synthesized analogs directly against this baseline to track potency improvement without repeating initial library screening.

Bcl‑2‑Targeted Pro‑Apoptotic Probe Development for Leukemia Pharmacology

Because closely related quinoxaline‑1,3,4‑oxadiazole‑piperidine hybrids suppress Bcl‑2 expression and induce apoptosis in HL‑60 cells while sparing normal WI‑38 fibroblasts , compound 1210015‑50‑1 is an ideal chemical probe for validating Bcl‑2‑dependent survival mechanisms in acute leukemia models. Its piperidine linker distinguishes it from more toxic morpholine‑containing analogs, making it a safer starting point for mechanistic studies.

Physicochemical Property‑Guided CNS Library Design

With a computed XLogP3 of 2.3 , 0 hydrogen‑bond donors, and 6 acceptors , compound 1210015‑50‑1 occupies a favorable Lipinski‑compliant space for oral bioavailability and potential CNS penetration. Medicinal chemists building CNS‑focused compound collections can procure this compound as a reference for balanced lipophilicity, using its exact property values to calibrate computational models and to benchmark new analog series against a well‑characterized data point.

Rigid‑ vs. Flexible‑Ligand SAR Comparison in ORL‑1 and Kinase Programs

The 3 rotatable bonds of 1210015‑50‑1 contrast with the 1–2 rotatable bonds of bridged‑piperidine ORL‑1 modulators described in patent US 9,145,408 B2 . Industrial teams evaluating ligand conformational strategies can procure both compound classes in parallel, using 1210015‑50‑1 as the flexible exemplar to experimentally determine whether induced‑fit binding or pre‑organization yields superior target engagement for a given kinase or GPCR target.

Quote Request

Request a Quote for (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.